molecular formula C8H12N2O3S B562874 N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine CAS No. 1260619-59-7

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine

Cat. No.: B562874
CAS No.: 1260619-59-7
M. Wt: 219.273
InChI Key: VDKVYEUEJCNDHM-LNEZGBMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is a deuterated derivative of N-acetyl-S-(2-cyanoethyl)-L-cysteine. This compound is often used in scientific research due to its unique properties, which include the presence of a deuterium atom. Deuterium, a stable isotope of hydrogen, is used to trace and study various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of a cyanoethyl group. The deuterium atom is incorporated during the acetylation step. The reaction conditions often include the use of acetic anhydride and a deuterated solvent to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is used in various fields of scientific research:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.

    Biology: The compound is used to study metabolic pathways involving cysteine and its derivatives.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing cysteine.

    Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine involves its incorporation into metabolic pathways where cysteine is a key component. The deuterium atom allows researchers to trace the compound through various biochemical processes, providing insights into reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(2-cyanoethyl)-L-cysteine: The non-deuterated version of the compound.

    N-Acetyl-L-cysteine: A commonly used antioxidant and mucolytic agent.

    S-(2-cyanoethyl)-L-cysteine: A precursor in the synthesis of various cysteine derivatives.

Uniqueness

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is unique due to the presence of the deuterium atom, which makes it particularly useful in tracing studies and kinetic experiments. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the compound is required.

Properties

IUPAC Name

3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKVYEUEJCNDHM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC(CSCCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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